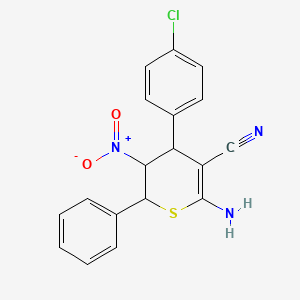
6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile is a complex organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a nitro group, a phenyl group, and a carbonitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the reaction of 4-chlorobenzaldehyde, nitromethane, and phenylacetonitrile in the presence of a base to form an intermediate. This intermediate can then undergo further cyclization and functionalization to yield the desired thiopyran compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups.
科学研究应用
6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential pharmacological activities, such as antimicrobial and anticancer properties, are of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with target proteins. These interactions can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound shares structural similarities with the thiopyran derivative but has a different core structure (pyran vs. thiopyran).
6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Another related compound with a pyrazole ring instead of a thiopyran ring.
Uniqueness
The uniqueness of 6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile lies in its thiopyran core, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.
属性
分子式 |
C18H14ClN3O2S |
|---|---|
分子量 |
371.8 g/mol |
IUPAC 名称 |
6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-8-6-11(7-9-13)15-14(10-20)18(21)25-17(16(15)22(23)24)12-4-2-1-3-5-12/h1-9,15-17H,21H2 |
InChI 键 |
SRGMDLGXBVNOOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(C(=C(S2)N)C#N)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-bromophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B14946350.png)
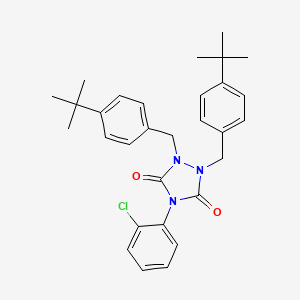
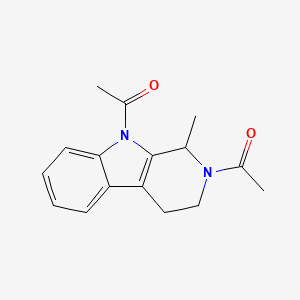
![3,3-Dimethyl-1-(methylsulfanyl)-2-azaspiro[5.5]undeca-1,7,10-trien-9-one](/img/structure/B14946371.png)
![3-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14946382.png)
![1H-Indole, 2,3-dihydro-1-[2-(4-iodo-1H-pyrazol-1-yl)acetyl]-](/img/structure/B14946385.png)
![(4-chlorophenyl)[6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B14946389.png)
![3-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14946401.png)
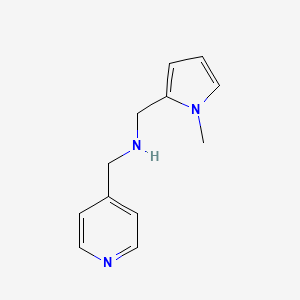
![5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B14946410.png)
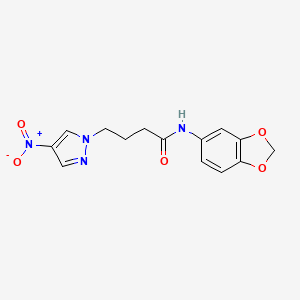
![3-(4-Tert-butylphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B14946428.png)
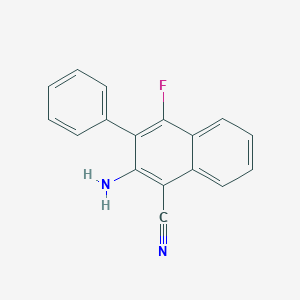
![N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B14946445.png)
